Home > Products > Screening Compounds P56337 > 4,5-Methylenedioxy-2-aminoindane hydrochloride
4,5-Methylenedioxy-2-aminoindane hydrochloride - 124399-90-2

4,5-Methylenedioxy-2-aminoindane hydrochloride

Catalog Number: EVT-508178
CAS Number: 124399-90-2
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4,5-Methylenedioxy-2-aminoindane hydrochloride is a synthetic compound classified within the amphetamine family, specifically related to psychoactive substances. Its chemical structure is derived from the indane framework, which alters its pharmacological properties compared to other compounds in the same class, such as methylenedioxymethamphetamine. This compound has garnered interest for its potential effects on the central nervous system, particularly in relation to serotonin and norepinephrine release.

Source

The compound is synthesized from readily available starting materials, notably 2-aminoindane and methylenedioxybenzene. It is primarily utilized in research settings and is available through chemical suppliers for scientific investigation.

Classification

4,5-Methylenedioxy-2-aminoindane hydrochloride falls under the category of entactogens and serotonin-norepinephrine releasing agents. Its classification is significant for understanding its potential applications in both therapeutic contexts and recreational use.

Synthesis Analysis

Methods

The synthesis of 4,5-Methylenedioxy-2-aminoindane hydrochloride typically involves several key steps:

  1. Starting Materials: The process begins with 2-aminoindane and methylenedioxybenzene.
  2. Reaction Conditions: Strong acids or bases are used under controlled conditions that may involve heating and cooling cycles to facilitate the formation of the desired compound.
  3. Purification: After synthesis, rigorous purification steps are employed to remove impurities and ensure quality.

Technical Details

In an industrial context, production methods are scaled up using reactors that maintain controlled environments. This ensures consistent quality and yield of the final product. The synthesis may also involve various intermediates that require careful monitoring during the reaction process.

Molecular Structure Analysis

Structure

The molecular formula for 4,5-Methylenedioxy-2-aminoindane hydrochloride is C10H12ClNO2C_{10}H_{12}ClNO_2 with a molecular weight of approximately 213.66 g/mol. Its structural representation includes a methylenedioxy group attached to an aminoindane framework.

Data

  • Canonical SMILES: C1C(CC2=C1C=CC3=C2OCO3)N.Cl
  • Molecular Weight: 213.66 g/mol
  • CAS Number: 124399-90-2
  • PubChem CID: 12439990.
Chemical Reactions Analysis

Reactions

4,5-Methylenedioxy-2-aminoindane hydrochloride can participate in various chemical reactions:

  1. Oxidation: This involves the addition of oxygen atoms, potentially leading to derivatives with altered properties.
  2. Reduction: Reduction reactions may remove oxygen or add hydrogen atoms, resulting in different structural isomers.
  3. Substitution: Substitution reactions replace atoms or groups within the compound.

Technical Details

Common reagents include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Halogens (chlorine, bromine) and alkyl halides .
Mechanism of Action

4,5-Methylenedioxy-2-aminoindane hydrochloride primarily acts as a releasing agent for neurotransmitters such as serotonin and norepinephrine. It interacts with monoamine transporters, leading to increased levels of these neurotransmitters in synaptic clefts.

Process Data

Research indicates that this compound has a significant affinity for various receptors, including:

  • Serotonin Receptors: Particularly affecting the 5-HT_2A receptor.
  • Norepinephrine Receptors: Involved in mood regulation and stress response .
Physical and Chemical Properties Analysis

Physical Properties

The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water. Its crystalline form can vary based on synthesis conditions.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific values can vary based on purity.
  • Solubility: Generally soluble in polar solvents due to its ionic nature.
  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong oxidizing agents .
Applications

4,5-Methylenedioxy-2-aminoindane hydrochloride has several scientific applications:

  1. Analytical Chemistry: Used as a reference compound for developing new synthetic methods and studying reaction mechanisms.
  2. Biological Research: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
  3. Pharmaceutical Development: Explored as a research chemical in drug development processes.
  4. Industrial Use: Serves as a precursor in synthesizing other chemical compounds .

This comprehensive overview highlights the significance of 4,5-Methylenedioxy-2-aminoindane hydrochloride within both academic research and potential therapeutic contexts. Its unique properties and effects warrant further investigation to fully understand its applications and implications in chemistry and pharmacology.

Introduction to 4,5-Methylenedioxy-2-aminoindane (MDAI) in Academic Research

Nomenclature and Structural Analogues in the Aminoindane Class

The aminoindane class comprises synthetic compounds characterized by a 2,3-dihydro-1H-indene backbone substituted with an amino group at the 2-position. Systematic naming follows IUPAC conventions for substituted indanes. MDAI is synonymous with 4,5-(methylenedioxy)-2-aminoindane or 5,6-methylenedioxy-2-aminoindane, reflecting differing numbering systems for the fused bicyclic structure [1] [2] [6]. The positional ambiguity arises because indane numbering typically assigns the methane carbon as position 1, making the methylenedioxy group span positions 4-5, whereas benzodioxole fusion numbering designates it as 5-6. Both terminologies persist in the literature, though chemical databases predominantly use 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine.

Structural variations within the aminoindane class significantly influence pharmacological profiles:

  • Ring Substitutions: Addition of electron-donating or withdrawing groups to the aromatic ring modulates receptor/transporter interactions. Key examples include:
  • 5-IAI (5-Iodo-2-aminoindane): Iodo substitution enhances serotonin receptor affinity [5]
  • MMAI (5-Methoxy-6-methyl-2-aminoindane): Increased serotonin release selectivity [1]
  • TAI (5-Trifluoromethyl-2-aminoindane): Electron-withdrawing group alters potency
  • N-Alkylation: Methyl or ethyl substitution on the amino nitrogen modifies pharmacokinetics and monoamine selectivity:
  • NM-2AI (N-Methyl-2-aminoindane)
  • MDMAI (5,6-Methylenedioxy-N-methyl-2-aminoindane): MDAI analog with N-methylation [2]
  • Stereochemistry: The 2-aminoindane core possesses a chiral center. Most research and illicit products utilize racemic mixtures, though enantioselective effects are plausible [2] [6].

Table 2: Representative Aminoindane Derivatives and Structural Features

CompoundR1R2R3 (N-substituent)Primary Neurochemical Profile
2-AIHHHMild CNS stimulant, analgesic
MDAIMethylenedioxyHHSNRA (balanced SERT/NET activity)
5-IAIHIodoHSRA (high SERT affinity)
MMAIMethylMethoxyHSSRA (high SERT selectivity)
MDMAIMethylenedioxyHMethylNot fully characterized
N-Methyl-2-AIHHMethylDopaminergic effects suspected

Historical Development and Emergence as a Novel Psychoactive Substance (NPS)

MDAI was first synthesized in the 1990s by a research team led by David E. Nichols at Purdue University during structure-activity relationship studies of non-neurotoxic MDMA analogs [3] [9]. Early pharmacological characterization revealed it as a potent serotonin and norepinephrine releasing agent (SNRA) with minimal dopamine release—a profile hypothesized to produce entactogenic effects without significant neurotoxicity [1] [3]. Despite its research origins, MDAI remained largely within academic circles until the late 2000s.

The compound emerged significantly on the recreational NPS market circa 2007-2010, coinciding with global bans on mephedrone and other synthetic cathinones [3] [9]. Marketed under street names like "Sparkle" and "Mindy," it was promoted online as a "non-neurotoxic MDMA alternative" or "legal euphoric" [3] . Its appearance aligned with a broader trend of aminoindane derivatives (including 5-IAI, MMAI) being sold as "research chemicals" through online vendors, often misrepresented as bath salts, plant food, or laboratory reagents to circumvent drug laws [1] .

Regulatory responses followed rapidly:

  • Switzerland controlled MDAI in December 2011 [3]
  • The UK issued a temporary class drug order in 2012 [9]
  • China added it to its controlled substance list in October 2015 [3]
  • Denmark and Finland implemented bans in 2015 [3]

These controls diminished but did not eliminate MDAI's presence in the NPS market. Its emergence exemplifies the "cat-and-mouse" dynamic between clandestine chemists (exploiting structural ambiguities in analog laws) and regulatory agencies . Forensic identifications initially relied on reference standards from organizations like LGC Standards (UK), highlighting the challenges in detecting novel aminoindanes without validated analytical protocols [2] [5].

Table 3: Timeline of MDAI Development and Emergence

PeriodKey EventContext
Early 1990sInitial synthesis by Nichols groupAcademic research into entactogens with reduced neurotoxicity
Pre-2010Limited presence in scientific literatureFocus on in vitro and animal model pharmacology
2007-2010First appearances in recreational drug markets (EU/UK)Sold as "research chemical" following mephedrone bans
2011-2012Peak prevalence in online NPS markets; implicated in fatalities (UK)Marketed as "Sparkle" or "Mindy"; often adulterated or mis-sold
2011-2015Sequential bans in Switzerland (2011), UK (2012), China (2015), EU nationsClassified under generic analog or specific legislation
Post-2015Reduced but persistent availability; identified in drug seizuresPersists as a minority component of the NPS landscape

Theoretical Frameworks for Studying Entactogenic and Serotonergic Agents

MDAI’s pharmacological investigation is grounded in several interconnected theoretical frameworks explaining entactogen (empathogen) effects and serotonin system modulation:

  • Monoamine Transporter Substrate Theory: MDAI functions primarily as a substrate-type releasing agent at monoamine transporters. It is actively transported into presynaptic neurons via SERT (serotonin transporter) and NET (norepinephrine transporter), inducing reverse transport (efflux) of synaptic vesicles. Crucially, it exhibits approximately 10-fold selectivity for SERT/NET over DAT (dopamine transporter), distinguishing it from MDMA which acts as a balanced serotonin-dopamine-norepinephrine releasing agent (SNDRA) [3] [9]. Functional assays using human transporters confirm MDAI's potency:
  • SERT release EC₅₀ = 114 nM
  • NET release EC₅₀ = 117 nM
  • DAT release EC₅₀ = 1,334 nM [3]This profile aligns with Nichols' hypothesis that selective SERT/NET activation mediates entactogenic effects (feelings of empathy, emotional openness) while minimizing dopaminergic stimulation linked to addiction and neurotoxicity [1] [3].

  • Receptor Interaction Models: Unlike MDMA, MDAI shows negligible affinity (Kᵢ >10 μM) for serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₂B), dopamine receptors (D₁-D₅), or adrenergic receptors [3] [9]. This suggests its behavioral effects stem predominantly from transporter-mediated monoamine release rather than direct receptor agonism/antagonism. An exception is moderate affinity for α₂-adrenergic receptors (Kᵢ = 322-1121 nM), potentially contributing to cardiovascular effects [3].

  • Drug Discrimination Paradigms: Preclinical models utilize rats trained to discriminate saline from MDMA or MBDB (an MDMA-like entactogen). MDAI fully substitutes for MDMA and MBDB in these assays, indicating shared interoceptive cues consistent with entactogenic properties [1] [9]. This substitution occurs at doses devoid of stimulant (amphetamine-like) or hallucinogenic (DOM-like) cues, supporting a "pure entactogen" profile mediated by serotonergic mechanisms [1] [3].

  • Neurotoxicity Mitigation Hypothesis: Early interest in aminoindanes stemmed from observations that unlike MDMA, MDAI and analogs like MMAI caused minimal serotonergic depletion in rodent models (e.g., no significant reductions in cortical 5-HT or 5-HIAA 7 days post-administration) [1] [9]. This was attributed to their weak dopaminergic activity, as dopamine release (and subsequent oxidative stress) is implicated in amphetamine-induced serotonergic neurotoxicity. Co-administration of MDAI with amphetamine, however, potentiates serotonergic deficits, supporting the "dopamine participation hypothesis" in neurotoxicity [1] [9].

Table 4: Comparative Monoamine Release Profiles of MDAI and Reference Compounds

CompoundSERT Release EC₅₀ (nM)NET Release EC₅₀ (nM)DAT Release EC₅₀ (nM)SERT/NET:DAT Selectivity
MDAI1141171,334~10-fold
MDMA49.6–7254.1–11051.2–278Balanced (SNDRA)
(R)-MDMA3405603,700~10-fold (SNRA)
d-Amphetamine698–1,7656.6–7.25.8–24.8Primarily DAT/NET
MBDB5403,300>100,000>100-fold SERT selectivity
MMAI313,101>10,000>300-fold SERT selectivity

Properties

CAS Number

124399-90-2

Product Name

4,5-Methylenedioxy-2-aminoindane hydrochloride

IUPAC Name

7,8-dihydro-6H-cyclopenta[g][1,3]benzodioxol-7-amine;hydrochloride

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66

InChI

InChI=1S/C10H11NO2.ClH/c11-7-3-6-1-2-9-10(8(6)4-7)13-5-12-9;/h1-2,7H,3-5,11H2;1H

InChI Key

PVGSGXLMJCEIEL-UHFFFAOYSA-N

SMILES

C1C(CC2=C1C=CC3=C2OCO3)N.Cl

Canonical SMILES

C1C(CC2=C1C=CC3=C2OCO3)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.